N-(3-Amino-2-methylphenyl)-2-furamide
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Overview
Description
N-(3-Amino-2-methylphenyl)-2-furamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, which is further connected to a furan ring through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-furamide typically involves the reaction of 3-amino-2-methylbenzoic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-2-methylphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the amide linkage can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the amide linkage.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: N-(3-Amino-2-methylphenyl)-2-furamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a probe to investigate the binding sites of various biomolecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-furamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(3-Amino-2-methylphenyl)acetamide
- N-(3-Amino-2-methylphenyl)propanamide
- N-(3-Amino-2-methylphenyl)-3-methylbutanamide
Comparison: N-(3-Amino-2-methylphenyl)-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it suitable for specific applications where the furan ring plays a crucial role.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-9(13)4-2-5-10(8)14-12(15)11-6-3-7-16-11/h2-7H,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUQHAJJMFMPOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588305 |
Source
|
Record name | N-(3-Amino-2-methylphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900636-13-7 |
Source
|
Record name | N-(3-Amino-2-methylphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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